molecular formula C22H16N3O4+ B280513 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium

8-methyl-2,3-bis(3-nitrophenyl)quinolizinium

Cat. No.: B280513
M. Wt: 386.4 g/mol
InChI Key: VMTQGVXQELLYGU-UHFFFAOYSA-N
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Description

8-methyl-2,3-bis(3-nitrophenyl)quinolizinium is a complex organic compound with the molecular formula C22H16N3O4+

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the quinolizin core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2,3-bis(3-nitrophenyl)quinolizinium can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove nitro groups or reduce other functionalities.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the quinolizin ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolizin derivatives with additional oxygen-containing groups, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium involves its interaction with specific molecular targets. The nitro groups and quinolizin core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinolizin derivatives: Compounds with similar quinolizin cores but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various cores.

Uniqueness

8-methyl-2,3-bis(3-nitrophenyl)quinolizinium is unique due to its specific combination of a quinolizin core with nitrophenyl groups

Properties

Molecular Formula

C22H16N3O4+

Molecular Weight

386.4 g/mol

IUPAC Name

8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium

InChI

InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1

InChI Key

VMTQGVXQELLYGU-UHFFFAOYSA-N

SMILES

CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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